![molecular formula C46H58N3O10P B12044742 Fluorescein phosphoramidite](/img/structure/B12044742.png)
Fluorescein phosphoramidite
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Overview
Description
Fluorescein phosphoramidite is a derivative of fluorescein, a synthetic organic compound widely used as a fluorescent tracer in various applications. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used to label oligonucleotides with fluorescent tags. This compound is known for its stability and efficiency in coupling reactions, making it a valuable tool in molecular biology and genetic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein phosphoramidite typically involves the reaction of fluorescein with phosphoramidite reagents. One common method includes the use of 6-carboxyfluorescein, which is reacted with a phosphoramidite reagent to form the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using automated synthesis equipment. This allows for precise control over reaction conditions and ensures high purity and yield of the final product. The process involves multiple steps, including coupling, oxidation, and deprotection, which are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Fluorescein phosphoramidite undergoes several types of chemical reactions, including:
Coupling Reactions: Used in oligonucleotide synthesis to attach the fluorescein label to the oligonucleotide chain.
Oxidation Reactions: Converts the phosphite triester intermediate to a phosphate triester.
Deprotection Reactions: Removes protecting groups to yield the final fluorescein-labeled oligonucleotide.
Common Reagents and Conditions
Coupling Reagents: Tetrazole or other activators are used to facilitate the coupling reaction.
Oxidizing Agents: Iodine or tert-butyl hydroperoxide is used for oxidation.
Deprotection Conditions: Ammonium hydroxide or methylamine is used to remove protecting groups.
Major Products
The major product formed from these reactions is the fluorescein-labeled oligonucleotide, which can be used in various molecular biology applications .
Scientific Research Applications
Key Applications
-
Fluorescent Labeling of Oligonucleotides
- Fluorescein phosphoramidite is primarily used for labeling oligonucleotides, which are short sequences of nucleic acids. This labeling facilitates the detection and quantification of nucleic acids in various assays.
- Stability : Recent studies indicate that fluorescein derivatives exhibit enhanced stability under deprotection conditions compared to traditional labels like hexachlorofluorescein (HEX) .
-
Molecular Probes in Hybridization Assays
- Oligonucleotides labeled with this compound are employed in hybridization assays to detect specific DNA or RNA sequences. The fluorescence intensity can be measured to determine the presence and quantity of target nucleic acids.
- Quenching Effects : The fluorescence can be quenched upon hybridization, which is influenced by the proximity of guanosine residues in complementary strands .
-
Real-Time PCR and Quantitative Analysis
- In quantitative polymerase chain reaction (qPCR), fluorescein-labeled probes allow for real-time monitoring of DNA amplification. The increase in fluorescence correlates with the amount of target DNA, enabling precise quantification.
- Performance Comparison : Fluorescein-based probes have been compared to other fluorescent dyes, showing competitive quantum yields and stability .
-
In Vivo Imaging
- This compound can be used to develop fluorescent probes for in vivo imaging applications. These probes can track biological processes at the cellular level, providing insights into gene expression and protein interactions.
- Nanotechnology Integration : The combination of fluorescein with nanotechnology enhances its application in imaging techniques, allowing for high-resolution visualization of cellular components .
-
Diagnostics and Therapeutics
- Fluorescently labeled oligonucleotides are utilized in diagnostic assays for detecting pathogens or genetic disorders. The ability to visualize the binding events enhances diagnostic accuracy.
- Drug Delivery Systems : Fluorescein-labeled constructs are being explored for targeted drug delivery, where the fluorescence aids in tracking the delivery process within biological systems .
Table 1: Comparison of Fluorescent Labels
Label Type | Stability | Quantum Yield | Application Area |
---|---|---|---|
Fluorescein | High | Moderate | Oligonucleotide labeling |
Hexachlorofluorescein (HEX) | Low | High | Multiplex assays |
5'-Fluorescein Phosphoramidite | Very High | Moderate | qPCR, diagnostics |
6-Carboxyfluorescein (6-FAM) | Moderate | High | Hybridization assays |
Table 2: Case Studies on this compound Applications
Mechanism of Action
The mechanism of action of fluorescein phosphoramidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the attachment of the fluorescein label. The fluorescent properties of fluorescein allow for the detection and quantification of the labeled oligonucleotides in various assays .
Comparison with Similar Compounds
Fluorescein phosphoramidite is often compared with other fluorescent phosphoramidites, such as:
Hexachlorothis compound: Known for its stability but less efficient in coupling reactions.
Tetrachlorothis compound: Offers similar fluorescence properties but is more sensitive to pH changes.
Dichloro-dimethoxy this compound (JOE): Exhibits excellent stability and less pH sensitivity compared to fluorescein
This compound stands out due to its balance of stability, efficiency, and fluorescence properties, making it a preferred choice for many applications in molecular biology and genetic research .
Biological Activity
Fluorescein phosphoramidite, particularly the 5'-Fluorescein CE-Phosphoramidite (6-FAM), is a crucial reagent in molecular biology, primarily used for labeling oligonucleotides. This compound plays a significant role in various applications, including DNA sequencing, PCR, and other genetic analyses. This article presents an overview of its biological activity, including spectral properties, mechanisms of action, and case studies highlighting its applications.
This compound is derived from the single isomer 6-carboxyfluorescein and features a thiourea linkage that enhances its incorporation into oligonucleotides. The key spectral properties are as follows:
Property | Value |
---|---|
CAS Number | 204697-37-0 |
Maximal Absorbance | 496 nm |
Maximal Emission | 525 nm |
Quantum Yield (QY) | 0.58 |
Extinction Coefficient (E260) | 12,000 L/mol- cm |
Emax | 75,000 L/mol- cm |
These properties enable this compound to serve effectively in fluorescence-based assays and imaging techniques .
This compound functions by emitting fluorescence upon excitation. When incorporated into oligonucleotides, it can be used in various assays to monitor hybridization events or enzymatic activities. The incorporation of fluorescein at the 5' end of oligonucleotides allows for real-time monitoring during PCR amplification through TaqMan assays, where the fluorescent signal correlates with the amount of amplified DNA .
Applications in Molecular Biology
- DNA Sequencing : this compound is extensively used in automated DNA sequencing technologies. Its fluorescent properties facilitate the detection of nucleotide incorporation during sequencing reactions.
- PCR and Quantitative Assays : The compound is integral to TaqMan assays, where it serves as a reporter dye that emits fluorescence when the target DNA is amplified. This allows for precise quantification of gene copy numbers in various biological samples .
- Hybridization Probes : Fluorescein-labeled probes exhibit low background fluorescence and high specificity for target sequences, making them suitable for applications like real-time PCR and microarray analysis .
Case Study 1: TaqMan PCR Assays
A study demonstrated the use of this compound in TaqMan PCR assays to quantify proto-oncogenes in human tumors. The assay's sensitivity allowed researchers to detect gene amplifications associated with cancer progression accurately .
Case Study 2: Fluorescent Probes for Hybridization
Research on novel fluorogenic DNA probes incorporating this compound showed enhanced signal-to-background ratios compared to traditional probes. The study highlighted the effectiveness of these probes in detecting specific nucleic acid sequences with minimal interference from non-specific binding .
Properties
Molecular Formula |
C46H58N3O10P |
---|---|
Molecular Weight |
843.9 g/mol |
IUPAC Name |
[5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-35-34(26-31)41(51)59-46(35)36-20-17-32(56-42(52)44(5,6)7)27-38(36)58-39-28-33(18-21-37(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50) |
InChI Key |
XUQUNBOKLNVMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OC2=O)OCCC#N |
Origin of Product |
United States |
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